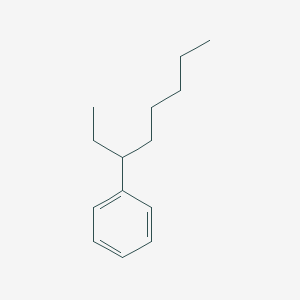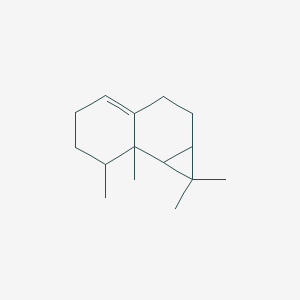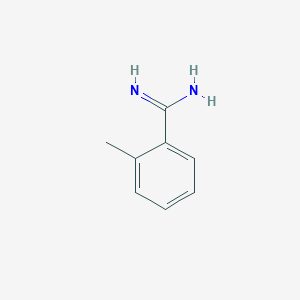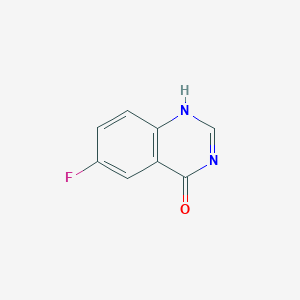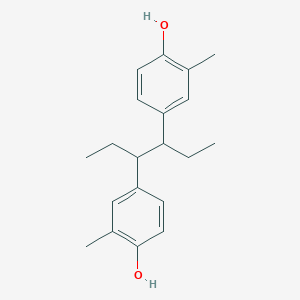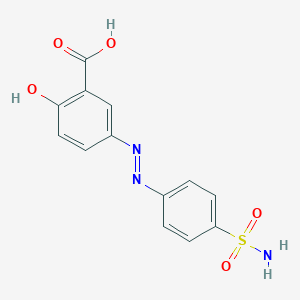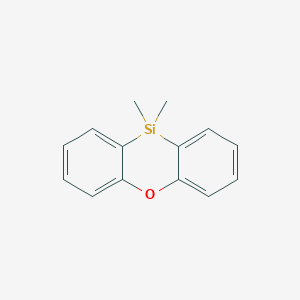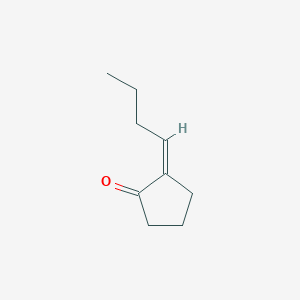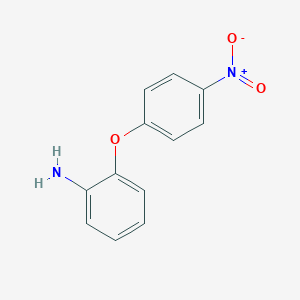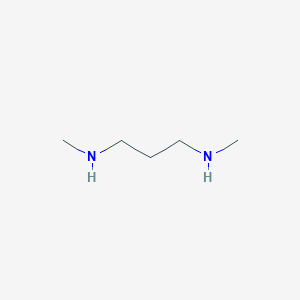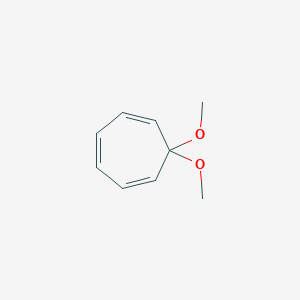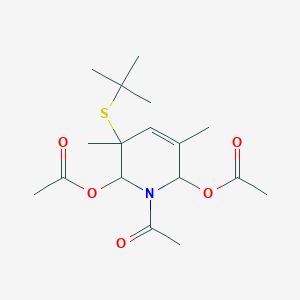
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate, also known as ABDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been shown to possess unique biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate has been shown to act as a calcium channel blocker, which means that it can inhibit the influx of calcium ions into cells. This mechanism of action is thought to be responsible for many of the physiological effects of this compound, including its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the influx of calcium ions into cells. This effect can lead to a reduction in blood pressure and a decrease in cardiac contractility, which could be beneficial in the treatment of various cardiovascular diseases. This compound has also been shown to have antioxidant properties, which could have important implications for the treatment of various diseases such as cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate in lab experiments is its unique mechanism of action, which could provide valuable insights into the physiological processes involved in the regulation of calcium ion influx. However, there are also limitations to using this compound, including its potential toxicity and the need for further investigation into its long-term effects.
Future Directions
There are many potential future directions for research involving (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate, including its potential use as a therapeutic agent for various cardiovascular diseases and cancer. Additionally, further investigation into the mechanism of action of this compound could provide valuable insights into the regulation of calcium ion influx and its role in various physiological processes.
Synthesis Methods
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate can be synthesized using a variety of methods, including the reaction of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine with tert-butyl thiol and acetic anhydride. This reaction results in the formation of this compound, which can then be purified using various techniques such as column chromatography.
Scientific Research Applications
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate has been used in a range of scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One of the most significant areas of research involving this compound is its potential use as a calcium channel blocker, which could have important implications for the treatment of various diseases such as hypertension and cardiac arrhythmias.
properties
CAS RN |
18833-89-1 |
|---|---|
Molecular Formula |
C17H27NO5S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(1-acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate |
InChI |
InChI=1S/C17H27NO5S/c1-10-9-17(8,24-16(5,6)7)15(23-13(4)21)18(11(2)19)14(10)22-12(3)20/h9,14-15H,1-8H3 |
InChI Key |
VWMMEGKZVFLPDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(N(C1OC(=O)C)C(=O)C)OC(=O)C)(C)SC(C)(C)C |
Canonical SMILES |
CC1=CC(C(N(C1OC(=O)C)C(=O)C)OC(=O)C)(C)SC(C)(C)C |
synonyms |
1-Acetyl-3-(tert-butylthio)-1,2,3,6-tetrahydro-3,5-dimethyl-2,6-pyridinediol diacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



